(1R,2R)-1-Amino-1,2,3,4-tetrahydronaphthalen-2-ol
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Overview
Description
(1R,2R)-1-Amino-1,2,3,4-tetrahydronaphthalen-2-ol is a chiral organic compound with significant importance in various fields of chemistry and biology. This compound is characterized by its unique structure, which includes an amino group and a hydroxyl group attached to a tetrahydronaphthalene backbone. The stereochemistry of this compound, specifically the (1R,2R) configuration, plays a crucial role in its chemical behavior and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-1-Amino-1,2,3,4-tetrahydronaphthalen-2-ol typically involves several steps, starting from readily available precursors. One common method involves the reduction of a corresponding ketone or aldehyde precursor, followed by the introduction of the amino group through reductive amination. The reaction conditions often require the use of reducing agents such as sodium borohydride or lithium aluminum hydride, and catalysts like palladium on carbon.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable processes such as catalytic hydrogenation or enzymatic reduction. These methods are optimized for high yield and purity, ensuring the compound meets the necessary standards for its intended applications.
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-1-Amino-1,2,3,4-tetrahydronaphthalen-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The compound can be further reduced to remove the hydroxyl group, forming a fully saturated amine.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Chromium trioxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group results in the formation of a ketone or aldehyde, while reduction can lead to the formation of a fully saturated amine.
Scientific Research Applications
(1R,2R)-1-Amino-1,2,3,4-tetrahydronaphthalen-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in biological systems, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of drugs targeting specific molecular pathways.
Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of various pharmaceuticals.
Mechanism of Action
The mechanism of action of (1R,2R)-1-Amino-1,2,3,4-tetrahydronaphthalen-2-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s chiral nature allows it to fit into the active sites of these targets, influencing their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Similar Compounds
(1S,2S)-1-Amino-1,2,3,4-tetrahydronaphthalen-2-ol: The enantiomer of the compound, which has different stereochemistry and potentially different biological activity.
1-Amino-2-naphthol: A structurally similar compound with a different arrangement of functional groups.
Uniqueness
The uniqueness of (1R,2R)-1-Amino-1,2,3,4-tetrahydronaphthalen-2-ol lies in its specific stereochemistry, which imparts distinct chemical and biological properties. This makes it valuable in applications where chiral specificity is crucial, such as in the development of enantioselective catalysts and chiral drugs.
Properties
IUPAC Name |
(1R,2R)-1-amino-1,2,3,4-tetrahydronaphthalen-2-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c11-10-8-4-2-1-3-7(8)5-6-9(10)12/h1-4,9-10,12H,5-6,11H2/t9-,10-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBUGQUVHXNWCTQ-NXEZZACHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C(C1O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=CC=CC=C2[C@H]([C@@H]1O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20519902 |
Source
|
Record name | (1R,2R)-1-Amino-1,2,3,4-tetrahydronaphthalen-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20519902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13286-65-2 |
Source
|
Record name | (1R,2R)-1-Amino-1,2,3,4-tetrahydronaphthalen-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20519902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is a notable application of enantiomerically pure (1R,2R)-1-Amino-1,2,3,4-tetrahydronaphthalen-2-ol?
A1: this compound, along with its enantiomer, have shown promise as chiral catalysts in organic synthesis. [] This means they can selectively facilitate the formation of one specific enantiomer (mirror image) of a chiral molecule over another, which is particularly important in pharmaceutical development.
Q2: How can enantiomerically pure this compound be obtained?
A2: Researchers successfully prepared enantiomerically pure this compound through a lipase-catalyzed kinetic resolution. [] This method involves using a lipase enzyme to selectively acetylate one enantiomer of the racemic mixture of N-benzyloxycarbonyl-protected 1-amino-1,2,3,4-tetrahydronaphthalen-2-ol. The acetylated and non-acetylated forms can then be easily separated, and the protecting group can be removed to yield the enantiomerically pure this compound.
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